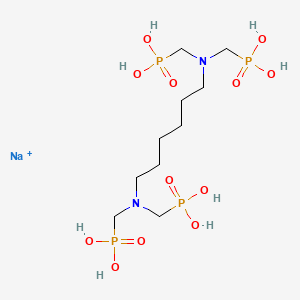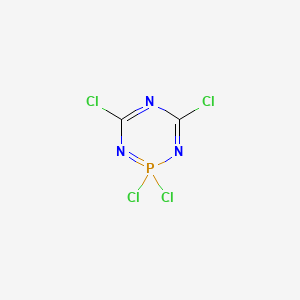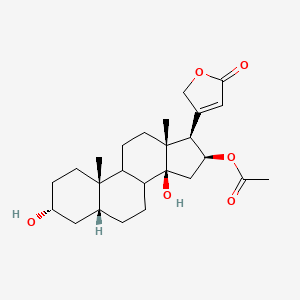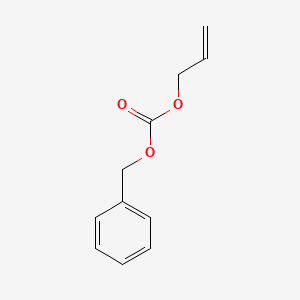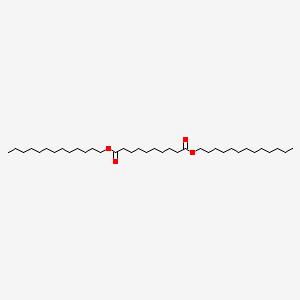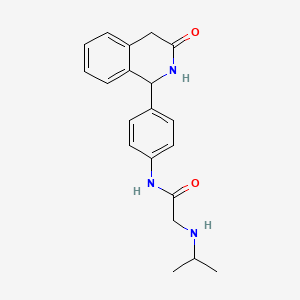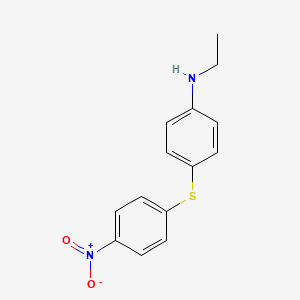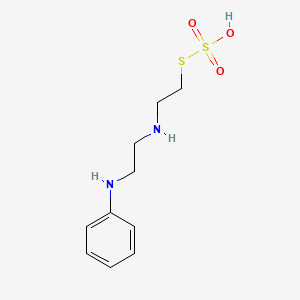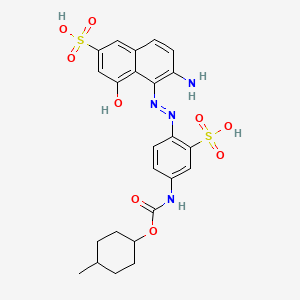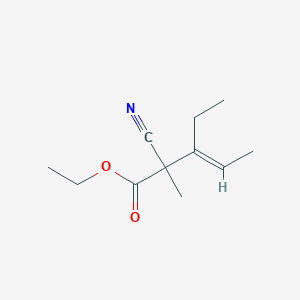
ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group, an ethyl group, and a methyl group attached to a pentenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with an appropriate aldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds through a Knoevenagel condensation followed by an elimination reaction to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects depending on the context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler ester with similar reactivity but lacking the additional ethyl and methyl groups.
Methyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl (3E)-2-cyano-3-methyl-2-methyl-3-pentenoate: A compound with a different substitution pattern on the pentenoate backbone.
Uniqueness
Ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
53608-83-6 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate |
InChI |
InChI=1S/C11H17NO2/c1-5-9(6-2)11(4,8-12)10(13)14-7-3/h5H,6-7H2,1-4H3/b9-5+ |
InChI Key |
WAVPTSGBHYXWFQ-WEVVVXLNSA-N |
Isomeric SMILES |
CC/C(=C\C)/C(C)(C#N)C(=O)OCC |
Canonical SMILES |
CCC(=CC)C(C)(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


